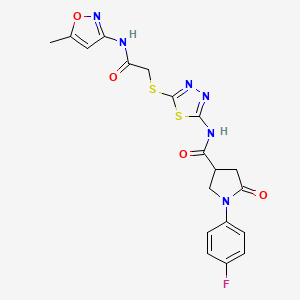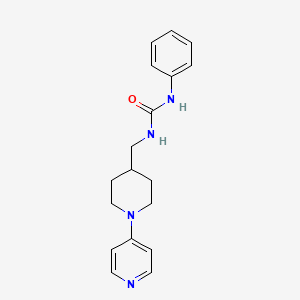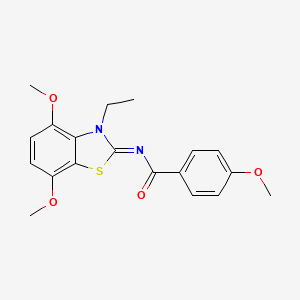
5-Bromo-2-cyclopropylisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclopropylisoindoline is a chemical compound with the CAS Number: 1392147-82-8 . It has a molecular weight of 238.13 and its IUPAC name is 5-bromo-2-cyclopropylisoindoline . It appears as a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-cyclopropylisoindoline is1S/C11H12BrN/c12-10-2-1-8-6-13 (11-3-4-11)7-9 (8)5-10/h1-2,5,11H,3-4,6-7H2 . The InChI key is TVDFOHQZQBXSFX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Bromo-2-cyclopropylisoindoline is a yellow to brown liquid . It has a molecular weight of 238.13 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- The synthesis of 5-bromopyridyl-2-magnesium chloride, utilizing 5-bromo-2-iodopyridine, enables the creation of functionalized pyridine derivatives. This methodology contributes to the development of potent anticancer agents like Lonafarnib (Song et al., 2004).
Development of Heterocyclic Compounds
- Cyclopropane lactones and fused heterocyclic compounds are produced through reactions involving bromo and formylacrylic acid derivatives, contributing to advancements in heterocyclic chemistry (Farin˜a et al., 1987).
Catalysis and Compound Synthesis
- Copper(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones showcases the significance of 5-bromo-2-cyclopropylisoindoline in facilitating cross-coupling and heteroannulation in chemical synthesis (Gogoi et al., 2014).
Radical Cyclization and Natural Product Synthesis
- Radical cyclization of 1-(2'-bromobenzyl)isoquinolines results in the formation of complex compounds like aporphines, illustrating the compound's role in the synthesis of natural products (Orito et al., 2000).
Bioreductive Activation in Prodrug Systems
- The 2-nitroimidazol-5-ylmethyl unit, reacting with 5-bromoisoquinolin-1-one, shows potential in developing prodrug systems for targeted drug delivery, particularly to hypoxic tissues (Parveen et al., 1999).
Enantioselective Cyclopropanations
- 2-Aryl-5,5-bisoxazolin-2-yl[1,3]dioxanes, synthesized from compounds like 5-bromo-2-cyclopropylisoindoline, are used in copper-catalyzed asymmetric cyclopropanation, demonstrating the compound's role in stereoselective synthesis (Knight & Belcher, 2005).
Antibacterial Quinolones Synthesis
- Palladium-catalyzed cross-coupling reactions involving 5-bromoisoindolin-1-one derivatives lead to the synthesis of quinolones with significant antibacterial activity, highlighting the medical application of the compound (Hayashi et al., 2002).
Vinyl Bromide Couplings
- Copper-catalyzed intramolecular O-vinylation involving γ-bromohomoallylic alcohols, related to the compound, is significant in the study of cyclization modes and the synthesis of methyleneoxetanes (Fang & Li, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDFOHQZQBXSFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)
